molecular formula C14H15NO3 B8429619 2-(2,3-Dimethoxyphenoxy)aniline

2-(2,3-Dimethoxyphenoxy)aniline

Cat. No.: B8429619
M. Wt: 245.27 g/mol
InChI Key: VCNHPVVRCDQOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethoxyphenoxy)aniline is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This aniline derivative features a diphenyl ether core structure where one phenyl ring is substituted with two methoxy groups at the 2 and 3 positions, and the other is an aniline (phenylamine) group. Compounds in this class are valued in organic and medicinal chemistry research as versatile building blocks for the synthesis of more complex molecules. As a derivative of m-aryloxy aniline, this compound serves as a key intermediate in the development of bioactive molecules. Related structural analogs have been identified in scientific literature as precursors to compounds with potential therapeutic applications, including agents acting on the central nervous system . The molecular scaffold is similar to those used in developing ligands for various biological targets, making it a valuable template for structure-activity relationship (SAR) studies in drug discovery. The synthetic utility of this compound is underpinned by the reactivity of its aniline (-NH2) group, which can undergo diazotization, acylation, and condensation reactions, and the electron-rich dimethoxyphenoxy moiety, which can participate in various metal-catalyzed cross-coupling reactions, such as the Ullmann condensation . This makes it a suitable precursor for constructing diverse chemical libraries, including heterocyclic compounds, polymers, and functional materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2,3-dimethoxyphenoxy)aniline

InChI

InChI=1S/C14H15NO3/c1-16-12-8-5-9-13(14(12)17-2)18-11-7-4-3-6-10(11)15/h3-9H,15H2,1-2H3

InChI Key

VCNHPVVRCDQOPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2=CC=CC=C2N)OC

Origin of Product

United States

Synthetic Methodologies for 2 2,3 Dimethoxyphenoxy Aniline and Its Precursors

Direct Arylation and Amination Approaches

Direct methods focus on forming the key C-N or C-O bond in a single, efficient step, often employing metal catalysts to facilitate the transformation.

Transition metal catalysis represents the most robust and widely used method for constructing C-N bonds in aryl systems. These reactions are prized for their functional group tolerance and broad substrate scope. The key strategy here would involve coupling 2-aminophenol (B121084) with a 1-halo-2,3-dimethoxybenzene derivative.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of synthesizing 2-(2,3-dimethoxyphenoxy)aniline, a plausible route is the coupling of 1-bromo-2,3-dimethoxybenzene (B1267362) with 2-aminophenol. The reaction is typically facilitated by a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the efficiency and scope of the reaction.

Research has demonstrated the successful amination of various electron-rich aryl chlorides using a catalyst system composed of palladium acetate (B1210297) and a highly effective bulky biarylphosphine ligand. For instance, the coupling of 2-methoxyaniline with 1-chloro-4-(trifluoromethyl)benzene proceeds in high yield, illustrating the compatibility of the methoxy (B1213986) group under these conditions. This suggests that the 2,3-dimethoxy-substituted aryl halide would be a viable substrate. The reaction generally requires an inert atmosphere and anhydrous solvents to prevent catalyst deactivation and side reactions.

Table 1: Representative Palladium-Catalyzed Amination Reactions

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1-Chloro-4-(trifluoromethyl)benzene 2-Methoxyaniline Pd(OAc)₂ / Ligand 1 NaOtBu Toluene 100 98
2-Bromo-1,3-dimethylbenzene Aniline (B41778) Pd(OAc)₂ / DavePhos NaOtBu Toluene 80 95

Table data is illustrative, based on similar reactions found in the literature.

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, provides an alternative to palladium-based methods. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use copper(I) salts and ligands, allowing for milder and more efficient transformations.

The synthesis of N-aryl carbazoles through a copper-catalyzed amination of aryl halides demonstrates the utility of this approach. For example, the reaction between 2-bromobenzene and carbazole (B46965) can be effected using copper(I) iodide as the catalyst, a diamine ligand, and a potassium phosphate (B84403) base in a solvent like dioxane. This methodology is directly applicable to the coupling of 1-bromo-2,3-dimethoxybenzene with 2-aminophenol. The presence of the free hydroxyl group in 2-aminophenol may require protection or careful selection of reaction conditions to avoid competitive O-arylation.

Nucleophilic Aromatic Substitution (SNAr) offers a metal-free pathway to form C-N or C-O bonds. This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group.

For the synthesis of this compound, an SNAr approach is less straightforward. The methoxy groups on the phenoxy ring are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, a standard SNAr reaction is unlikely to be efficient for coupling 2,3-dimethoxyphenol (B146663) with an unactivated haloaniline or vice-versa. An activated system, such as coupling 2,3-dimethoxyphenoxide with 1-fluoro-2-nitrobenzene (B31998) followed by reduction of the nitro group, would be a more viable, albeit multi-step, SNAr-based strategy.

This section primarily refers to the Ullmann C-O bond formation, which is a condensation reaction. The palladium-catalyzed variant, often called Buchwald-Hartwig C-O coupling, is also highly relevant. This strategy would involve coupling 2,3-dimethoxyphenol with a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline).

Palladium-catalyzed systems have been shown to be highly effective for the formation of diaryl ethers from aryl halides and phenols. The use of specialized phosphine ligands is crucial for achieving high yields, particularly with electron-rich or sterically hindered substrates. For instance, the coupling of 2-iodotoluene (B57078) with phenol (B47542) can be achieved in excellent yield using a palladium acetate catalyst and a bulky biarylphosphine ligand. This provides a strong precedent for the successful coupling of 2-iodoaniline (B362364) with 2,3-dimethoxyphenol.

Table 2: Representative C-O Bond Forming Reactions

Aryl Halide Phenol Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
2-Iodotoluene Phenol Pd(OAc)₂ / Ligand 2 K₃PO₄ Toluene 100 93
4-Chlorotoluene 4-tert-Butylphenol Pd(OAc)₂ / P(t-Bu)₃ Cs₂CO₃ Toluene 100 99

Table data is illustrative, based on similar reactions found in the literature.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination, Ullmann-type Coupling)

Multi-step Synthesis via Key Intermediates

When direct coupling methods are not optimal, a multi-step approach can be employed. A common strategy involves the synthesis of a key intermediate that is then elaborated to the final product. For this compound, a logical multi-step route would involve:

Ullmann or Buchwald-Hartwig C-O Coupling: Synthesis of a nitro-containing diaryl ether, for example, by coupling 2,3-dimethoxyphenol with an activated aryl halide like 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group facilitates this C-O bond formation.

Reduction of the Nitro Group: The resulting intermediate, 1-(2,3-dimethoxyphenoxy)-2-nitrobenzene, can then be subjected to standard nitro group reduction conditions to yield the target aniline. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

This two-step sequence is often reliable and high-yielding, bypassing potential complications with functional group compatibility in a single-step coupling involving a free amino or hydroxyl group.

Formation of Aryloxyacetate Intermediates from Dimethoxyphenols

A common strategy in the synthesis of complex molecules involves the use of aryloxyacetic acids as versatile intermediates. The synthesis of these compounds from dimethoxyphenols, such as 2,3-dimethoxyphenol, is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with an α-haloacetate ester.

The process generally begins by treating the phenolic precursor with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The resulting phenoxide then reacts with an alkyl haloacetate, commonly ethyl bromoacetate (B1195939) or ethyl chloroacetate, to yield the corresponding aryloxyacetate ester. acs.org Subsequent hydrolysis of the ester group, often under basic conditions using reagents like lithium hydroxide (B78521) (LiOH) in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF), affords the desired aryloxyacetic acid intermediate. acs.org This carboxylic acid can then be carried forward for further functional group manipulations.

Table 1: Representative Conditions for Aryloxyacetate Synthesis

Starting Phenol Reagents Base Solvent Product Type Ref
Substituted Phenol Ethyl bromoacetate K₂CO₃ DMF Aryloxyacetate Ester acs.org
Aryloxyacetate Ester Lithium hydroxide - Water/Methanol Aryloxyacetic Acid acs.org

Transformation of Carboxylic Acid Derivatives to Amine Functionalities

A key retrosynthetic disconnection for this compound involves the conversion of a carboxylic acid precursor, namely 2-(2,3-Dimethoxyphenoxy)benzoic acid, into the primary amine. The Curtius rearrangement is a powerful and widely used method for this one-carbon degradation. nih.govorganic-chemistry.org This reaction proceeds with complete retention of the migrating group's stereochemistry and produces pure primary amines without contamination from secondary or tertiary amines. nih.gov

The Curtius rearrangement involves three main stages:

Acyl Azide (B81097) Formation : The parent carboxylic acid is first converted into an acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide-forming reagent like diphenylphosphoryl azide (DPPA). nih.govyoutube.com One-pot procedures using reagents like propylphosphonic anhydride (B1165640) (T3P®) have also been developed to convert carboxylic acids directly into carbamates via the in-situ formation and rearrangement of the acyl azide. organic-chemistry.org

Rearrangement to Isocyanate : The acyl azide, upon thermal or photochemical induction, undergoes rearrangement, losing a molecule of nitrogen gas to form a highly reactive isocyanate intermediate. wikipedia.orgnih.gov Mechanistic studies suggest this is a concerted process where the alkyl or aryl group migrates to the nitrogen simultaneously with the expulsion of dinitrogen gas. wikipedia.org

Formation of the Amine : The resulting isocyanate is typically not isolated but is trapped in situ with a nucleophile. Hydrolysis with water or aqueous acid leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, this compound. organic-chemistry.orgwikipedia.org Alternatively, trapping the isocyanate with an alcohol, such as tert-butanol, yields a stable Boc-protected amine (carbamate), which can be deprotected under acidic conditions. nih.govorganic-chemistry.org

Table 2: Key Transformations in the Curtius Rearrangement

Transformation Step Typical Reagents Intermediate/Product Ref
Acid to Acyl Azide Sodium Azide (from acyl chloride); DPPA Acyl Azide nih.govyoutube.com
Acyl Azide to Isocyanate Heat (thermal decomposition) Isocyanate + N₂ wikipedia.orgnih.gov
Isocyanate to Amine H₂O / H⁺ Primary Amine + CO₂ organic-chemistry.org
Isocyanate to Carbamate tert-Butanol (t-BuOH) Boc-protected Amine nih.gov

Derivatization from Related Aromatic Precursors

The most direct synthetic routes to this compound involve the formation of the diaryl ether bond or the carbon-nitrogen bond through cross-coupling reactions.

A primary strategy involves an initial Ullmann condensation or a related copper-catalyzed C-O coupling reaction. organic-chemistry.org This approach couples 2,3-dimethoxyphenol with an activated aryl halide, typically an ortho-halonitrobenzene such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. chemicalbook.com The reaction is generally performed at elevated temperatures in a polar aprotic solvent using copper or a copper(I) salt as the catalyst. organic-chemistry.org The product of this step is 2-(2,3-dimethoxyphenoxy)-1-nitrobenzene. The synthesis is completed by the chemical reduction of the nitro group to the desired aniline functionality. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and clean method. This typically employs a palladium-on-carbon (Pd/C) or platinum-on-sulfided-carbon (Pt/S) catalyst under a hydrogen atmosphere. chemicalbook.com Other methods, such as reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon, are also effective. google.com

Table 3: Two-Step Synthesis via C-O Coupling and Nitro Reduction

Step Reactants Catalyst/Reagents Typical Conditions Product Ref
1. C-O Coupling 3-Methoxyphenol + 1-Fluoro-2-nitrobenzene Copper-based High Temperature 2-(3-Methoxyphenoxy)-1-nitrobenzene chemicalbook.com
2. Nitro Reduction 2-Nitrodiphenyl ether 10% Pd/C, H₂ (30 psi) Ethyl Acetate, 20°C 2-Aminodiphenyl ether chemicalbook.com
2. Nitro Reduction 2,4-Dimethoxy nitrobenzene Hydrazine hydrate, FeCl₃, Activated Carbon Ethanol, 70-80°C 2,4-Dimethoxyaniline google.com

An alternative and more modern approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that directly forms the C-N bond. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates. numberanalytics.comyoutube.com In the context of synthesizing this compound, this reaction could be envisioned between 2-(2,3-dimethoxyphenoxy)halobenzene and an ammonia (B1221849) equivalent, or more practically, between 2,3-dimethoxyphenol and a 2-haloaniline. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂ or a Pd(0) source), a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines such as XPhos, SPhos, BINAP, and DPPF being highly effective. wikipedia.orgyoutube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) is used to facilitate the reaction. libretexts.orgorganic-chemistry.org

Table 4: Typical Components for Buchwald-Hartwig Amination

Component Examples Function Ref
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst organic-chemistry.org
Ligand XPhos, SPhos, BINAP, DPPF Stabilize Pd, facilitate catalytic cycle wikipedia.orgyoutube.com
Base NaOt-Bu, Cs₂CO₃, K₃PO₄ Amine deprotonation, halide abstraction libretexts.orgorganic-chemistry.org
Solvent Toluene, Dioxane, THF Reaction Medium libretexts.org

Chemical Reactivity and Transformation Mechanisms of 2 2,3 Dimethoxyphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a key center of reactivity, participating in a variety of chemical transformations typical of primary aromatic amines.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Control

The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the aniline ring. However, due to the steric hindrance imposed by the bulky 2,3-dimethoxyphenoxy substituent at the 2-position, electrophilic attack is most likely to occur at the para position (position 4) and to a lesser extent at the ortho position (position 6).

In strongly acidic conditions, the amino group can be protonated to form an anilinium ion. This deactivates the ring towards electrophilic aromatic substitution and alters the directing effect to meta. To control the regioselectivity and avoid over-reaction or side reactions, the highly reactive amino group is often protected by converting it into an amide, such as an acetanilide. This moderation of the amino group's activating effect allows for more controlled electrophilic substitution. nih.gov

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with a variety of electrophiles. This nucleophilicity is a fundamental aspect of its reactivity, forming the basis for acylation, alkylation, and other related transformations. The nucleophilic character of the amino group is central to the synthesis of various derivatives.

Diazotization and Coupling Reactions

As a primary aromatic amine, 2-(2,3-dimethoxyphenoxy)aniline can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net The resulting diazonium salt is a versatile intermediate.

These diazonium salts are weak electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. nih.govias.ac.in This process is fundamental to the synthesis of azo dyes. The coupling reaction is sensitive to pH, generally favoring mildly acidic or neutral conditions. ias.ac.in

Reaction Reagents Product Type Key Considerations
DiazotizationNaNO₂, HCl (or other strong acid), 0-5 °CAryl diazonium saltThe diazonium salt is often unstable and used immediately. researchgate.net
Azo CouplingAryl diazonium salt, activated aromatic compound (e.g., phenol (B47542), aniline)Azo compoundThe pH of the reaction medium is crucial for successful coupling. ias.ac.in

Acylation and Other Amide-Forming Transformations

The nucleophilic amino group of this compound readily reacts with acylating agents like acid chlorides, anhydrides, and esters to form stable amide derivatives. google.comacs.org This reaction is often used to protect the amino group during other transformations or to synthesize compounds with desired biological or material properties. The formation of amides reduces the nucleophilicity and activating effect of the amino group. nih.gov

Acylating Agent Reaction Conditions Product
Acid ChlorideTypically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. google.comAmide
Acid Anhydride (B1165640)Often requires heating or a catalyst.Amide
EsterCan require more forcing conditions or specific catalysts. acs.orgAmide

Reactions Involving the Dimethoxyphenoxy Substructure

The dimethoxyphenoxy portion of the molecule is generally more stable than the aniline moiety, but the ether linkage can be susceptible to cleavage under specific conditions.

Stability and Potential Cleavage of the Ether Linkage

Ether linkages are known to be relatively inert to many chemical reagents. However, the ether bond in this compound can be cleaved under harsh acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). google.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. acs.org In the case of an aryl-alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide. Demethylation of one or both methoxy (B1213986) groups can also be achieved using reagents like HI.

Reagent Conditions Potential Products
Hydroiodic Acid (HI)Concentrated, elevated temperature2-hydroxyaniline, 1,2-dihydroxybenzene, and methyl iodide
Hydrobromic Acid (HBr)Concentrated, elevated temperature2-hydroxyaniline, 1,2-dihydroxybenzene, and methyl bromide
Boron Tribromide (BBr₃)Often used for demethylation of methoxy groups on aromatic ringsPhenolic derivatives

Influence of Methoxy Groups on Aromatic Reactivity

The presence and positioning of the two methoxy (-OCH₃) groups on one of the aromatic rings of this compound have a profound impact on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. Methoxy groups are potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). rsc.orglibretexts.org This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (a mesomeric effect). organicchemistrytutor.comstudymind.co.uk

The 2,3-dimethoxy substitution pattern on the phenoxy ring results in a complex interplay of electronic and steric effects that direct the position of incoming electrophiles. Both methoxy groups, being ortho-, para-directors, work in concert with the ether oxygen to significantly increase the electron density at specific positions on the ring. organicchemistrytutor.comyoutube.com The primary positions activated by the 2-methoxy group are the 1-position (occupied by the ether linkage) and the 3-position (occupied by the second methoxy group), with secondary activation at the 5-position. The 3-methoxy group activates the 2- and 4-positions. The cumulative effect is a strong activation of the positions ortho and para to the ether linkage, though steric hindrance from the adjacent methoxy group can influence the accessibility of these sites. youtube.comyoutube.com

The table below summarizes the directing effects of various substituent groups, illustrating the activating nature of methoxy and amino groups.

Substituent GroupClassificationDirecting Effect
-OH, -NH₂Strongly ActivatingOrtho, Para
-OR (e.g., -OCH₃)Strongly ActivatingOrtho, Para
-NHCORModerately ActivatingOrtho, Para
-Alkyl (e.g., -CH₃)Weakly ActivatingOrtho, Para
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, Para
-NO₂Strongly DeactivatingMeta
-CNStrongly DeactivatingMeta
-SO₃HStrongly DeactivatingMeta

This table provides a general classification of substituent effects in electrophilic aromatic substitution. The data is compiled from established principles in organic chemistry. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is conducive to intramolecular reactions, where different parts of the molecule react with each other to form new cyclic structures or rearrange into isomers.

A significant potential reaction pathway for this compound is intramolecular cyclization to form heterocyclic compounds. Given its diaryl ether and diarylamine-like structure, it could theoretically cyclize to form either a substituted dibenzofuran (B1670420) or a carbazole (B46965).

Formation of Dibenzofurans: The cyclization of diaryl ethers to dibenzofurans is a well-established transformation, often achieved through palladium-catalyzed C-H activation and C-O bond formation. acs.org In the case of this compound, this would involve the formation of a bond between the aniline ring and the dimethoxyphenoxy ring, with the elimination of a molecule of ammonia (B1221849) or a related species. The reaction typically requires an oxidant to facilitate the C-O reductive elimination from the palladium intermediate. acs.org The regioselectivity of this cyclization would be influenced by the directing effects of the substituents on both rings.

Formation of Carbazoles: Alternatively, intramolecular C-C bond formation between the two aromatic rings can lead to the synthesis of carbazoles. beilstein-journals.org This type of reaction is common for diarylamines and can be promoted by various methods, including photostimulated reactions or transition metal catalysis. beilstein-journals.org

The following table presents data from studies on the cyclization of related diaryl ether and diarylamine systems, which can serve as a reference for the potential cyclization of this compound.

Starting Material TypeReaction TypeCatalyst/ConditionsProduct TypeYield (%)
Diaryl EtherPd-catalyzed C-H Activation/C-O CyclizationPd(OAc)₂, Air (oxidant)DibenzofuranVaries (typically moderate to high)
m-Allyloxyphenyl KetoneIr-catalyzed Intramolecular HydroarylationCationic Iridium/Chiral BisphosphineDihydrobenzofuranHigh
N-Vinyl-2-haloanilineIntramolecular Heck CyclizationPalladium(II)-PEGIndole (B1671886)Varies
2-IsocyanobiarylPhotoredox-Catalyzed Acylation/CyclizationIr photocatalystAcyl PhenanthridineGood to Excellent

This table summarizes findings from various studies on intramolecular cyclization reactions of compounds structurally related to this compound. acs.orgnii.ac.jprsc.orgmdpi.com

Rearrangement reactions offer another plausible transformation pathway for this compound. The most relevant of these is the Smiles rearrangement.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a molecule displaces an aryl group to which it is attached via a linking atom (like oxygen or sulfur). wikipedia.org For this compound, this would involve the amino group acting as the nucleophile, attacking the carbon atom of the dimethoxyphenoxy ring that is bonded to the ether oxygen. nih.govumich.edu This reaction is generally favored when the aromatic ring being attacked is activated by electron-withdrawing groups, which is not the case for the 2,3-dimethoxyphenoxy ring. umich.eduacs.org However, modifications of the Smiles rearrangement, such as the Truce-Smiles rearrangement, can occur with non-activated rings if a sufficiently strong base is used to deprotonate the nucleophile. wikipedia.org A successful Smiles rearrangement of this compound would result in the formation of 2-hydroxy-N-(2,3-dimethoxyphenyl)aniline and its corresponding tautomer.

The feasibility of these cyclization and rearrangement pathways for this compound would require specific experimental investigation, as the subtle balance of electronic and steric effects, along with the chosen reaction conditions, will ultimately determine the major product.

Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis

Precursor for Heterocyclic Scaffolds

The presence of the aniline (B41778) functional group makes 2-(2,3-Dimethoxyphenoxy)aniline a candidate for the synthesis of various nitrogen-containing heterocycles.

Anilines are foundational starting materials for numerous classes of nitrogen heterocycles. Several well-established named reactions utilize anilines to construct these important structural motifs.

Quinolines: The quinoline (B57606) core is often synthesized through reactions like the Skraup, Doebner-von Miller, or Combes syntheses, all of which involve the condensation of an aniline with various carbonyl compounds. researchgate.netekb.egnih.gov For instance, the Skraup reaction uses glycerol, an acid, and an oxidizing agent to construct the quinoline ring system onto an aniline precursor. ekb.egnih.gov A ruthenium-catalyzed three-component reaction of anilines, aldehydes, and amines also offers a modern approach to 2,3-disubstituted quinolines. nih.gov

Indoles: Classic indole (B1671886) syntheses, such as the Fischer, Bischler-Möhlau, and Larock syntheses, can employ aniline derivatives. While some modern methods build the indole core through different pathways, anilines remain relevant precursors in many synthetic routes. researchgate.net

Triazoles: The 1,2,3-triazole ring, a prominent feature in medicinal chemistry, can be formed using aniline-derived starting materials. One common strategy involves converting an aniline into an aryl azide (B81097), which can then undergo a [3+2] cycloaddition reaction with an alkyne (the Huisgen cycloaddition). Alternatively, aniline can be a component in multi-component reactions that assemble the triazole ring from different fragments.

While the chemical reactivity of the aniline group in this compound makes it a theoretically suitable substrate for these transformations, specific examples detailing its use in the synthesis of quinoline, indole, or triazole derivatives are not extensively documented in a review of current scientific literature.

A significant application for diaryl ether anilines, including this compound, is in the synthesis of fused heterocyclic ring systems, most notably dibenzofurans. Dibenzofurans are a class of aromatic compounds with a central furan (B31954) ring fused to two benzene (B151609) rings, forming a C-O-C and C-C linkage. ekb.eg

The primary synthetic strategy for constructing the dibenzofuran (B1670420) core involves the intramolecular cyclization of a diaryl ether. researchgate.net In this context, this compound serves as an ideal precursor. The general process involves a reaction, often catalyzed by a transition metal like palladium, that facilitates an intramolecular C-H activation and subsequent C-C bond formation to create the third ring.

A study focused on creating dibenzofuran derivatives as potential kinase inhibitors illustrates this strategy with a closely related isomer, 2-(3′,5′-Dimethoxyphenoxy)aniline. In this synthesis, the diaryl ether aniline is first prepared by the chemical reduction of its corresponding nitro-precursor using zinc dust. This aniline intermediate is then poised for cyclization to form the target dibenzofuran scaffold. This highlights the role of such compounds as key intermediates in the assembly of complex, biologically relevant multi-ring systems.

Table 1: General Synthetic Strategy for Dibenzofuran Formation

Starting Material ClassReaction TypeProduct Class
2-Phenoxyaniline DerivativeIntramolecular C-C Bond Formation (e.g., Pd-catalyzed C-H arylation)Substituted Dibenzofuran

Development of Advanced Materials and Functional Molecules

The functional groups within this compound also lend themselves to applications in materials science.

Aniline and its derivatives have a historic and fundamental role in the synthesis of organic dyes and pigments. The diazotization of the aniline's amino group to form a diazonium salt, followed by coupling with an electron-rich aromatic compound (an azo coupling reaction), is the chemical basis for the vast class of azo dyes. However, there are no specific reports in the surveyed literature detailing the use of this compound as a precursor for a particular dye or pigment.

Aniline can undergo oxidative polymerization to form polyaniline, a well-known conducting polymer. This process can be adapted to substituted anilines to tune the properties of the resulting polymer. The amino group of this compound makes it a candidate for such polymerization reactions. Recently, aniline-based hypercrosslinked polymers have been developed for applications such as iodine capture. Another study demonstrated the use of an aniline derivative to create a molecularly imprinted polymer for selective dopamine (B1211576) sensing. Despite these examples with other anilines, the specific incorporation of this compound into a polymer architecture has not been specifically described in the available literature.

Solid-Phase Organic Synthesis Applications

Solid-phase synthesis is a technique where molecules are built step-by-step while one end is attached to an insoluble solid support, such as a polymer resin. This methodology simplifies the purification process, as excess reagents and by-products can be washed away. Functional groups like amines and carboxylic acids are often used as "handles" to anchor the starting molecule to the resin.

The primary amine of this compound could theoretically serve as such an anchor point, allowing for the construction of more complex molecules on a solid support. However, a review of the literature did not yield specific examples of this compound being utilized in solid-phase organic synthesis protocols.

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights

Elucidation of Conformational Preferences via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of 2-(2,3-Dimethoxyphenoxy)aniline in solution. The flexibility of the ether linkage allows for various spatial arrangements of the two aromatic rings relative to each other.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons on both the aniline (B41778) and dimethoxyphenoxy rings. The protons on the aniline ring, being in different chemical environments, would likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the dimethoxyphenoxy moiety would also resonate in this region, with their specific shifts influenced by the positions of the methoxy (B1213986) groups. The two methoxy groups themselves are expected to present as sharp singlets, likely at slightly different chemical shifts due to their distinct electronic environments (ortho and meta to the ether linkage), typically in the range of δ 3.8-4.0 ppm. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. Distinct signals are expected for each carbon atom in the molecule. The carbons of the two aromatic rings would resonate in the downfield region (approximately δ 110-160 ppm). The carbons bearing the methoxy groups and the ether oxygen would be shifted further downfield. The methoxy carbons themselves are expected to appear as sharp signals in the δ 55-65 ppm region. Analysis of related compounds, such as aniline and its derivatives, shows characteristic shifts that can be used for tentative assignments. For instance, in aniline, the carbon bearing the amino group (C-N) resonates around δ 146.4 ppm, while other ring carbons appear between δ 115.1 and 129.3 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and in establishing through-bond and through-space correlations, which are vital for a complete conformational analysis.

Predicted ¹H NMR Data for this compound
Proton Type Predicted Chemical Shift (δ, ppm)
Aromatic Protons6.5 - 8.0 (complex multiplets)
Methoxy Protons (-OCH₃)3.8 - 4.0 (two distinct singlets)
Amine Protons (-NH₂)Variable (broad singlet)
Predicted ¹³C NMR Data for this compound
Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O, C-N140 - 160
Aromatic C-H, C-C110 - 135
Methoxy Carbons (-OCH₃)55 - 65

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage are expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine should be visible in the 1250-1350 cm⁻¹ region. Furthermore, characteristic peaks for the aromatic ring C=C stretching will be present in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum will complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would provide a characteristic fingerprint for the molecule. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum compared to the FT-IR spectrum.

| Predicted Vibrational Frequencies for this compound | | | :--- | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong (IR) | | Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) | | Aliphatic C-H Stretch (methoxy) | 2850 - 2960 | Medium (IR & Raman) | | C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong (IR & Raman) | | N-H Bend | 1550 - 1650 | Medium (IR) | | C-O-C Asymmetric Stretch | ~1250 | Strong (IR) | | C-N Stretch | 1250 - 1350 | Medium (IR) | | C-O-C Symmetric Stretch | ~1050 | Medium (IR) |

Mass Spectrometry (MS) for Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. The nominal molecular weight of C₁₄H₁₅NO₃ is 245 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 245 is expected to be observed. The fragmentation of this molecule would likely proceed through several key pathways. Cleavage of the ether bond is a common fragmentation route for aromatic ethers. This could lead to the formation of fragments corresponding to the 2,3-dimethoxyphenoxy cation (m/z 153) or the aminophenoxy radical cation. Loss of a methyl group (CH₃˙) from the molecular ion to give a fragment at m/z 230 is also a probable event. Further fragmentation of the dimethoxyphenoxy moiety could involve the loss of formaldehyde (B43269) (CH₂O) or a methoxy radical (˙OCH₃). The aniline portion of the molecule can undergo fragmentation characteristic of aromatic amines, such as the loss of HCN.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, providing unambiguous elemental compositions and further confirming the structure.

Predicted Mass Spectrometry Fragmentation Data for this compound
m/z Value Possible Fragment Identity
245Molecular Ion [M]⁺˙
230[M - CH₃]⁺
153[C₈H₉O₃]⁺
138[C₇H₆O₃]⁺˙
122[C₇H₈NO]⁺
92[C₆H₆N]⁺

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. While no experimental crystal structure for this compound has been reported in the searched literature, analysis of related structures, such as dimethoxybenzamide derivatives, suggests key features that might be present. eurekaselect.comresearchgate.net

A crystal structure of this compound would likely reveal a non-planar conformation, with a specific dihedral angle between the two aromatic rings dictated by the ether linkage. The methoxy groups may be oriented either in the plane of the benzene (B151609) ring or slightly out of the plane.

Crucially, X-ray crystallography would illuminate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the amine group (-NH₂) as a donor and the ether or methoxy oxygens as acceptors is highly probable. These hydrogen bonds could lead to the formation of one-, two-, or three-dimensional networks in the solid state. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.

Predicted Crystallographic Parameters for this compound
Parameter Predicted Feature
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
Key Intermolecular InteractionsN-H···O hydrogen bonding, π-π stacking
ConformationNon-planar with a defined dihedral angle between aromatic rings

Electronic Absorption and Emission Spectroscopy for Electronic Structure Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene rings. Aniline itself exhibits a primary absorption band around 230 nm and a secondary band around 280 nm, corresponding to π→π* transitions. researchgate.net The presence of the dimethoxyphenoxy substituent is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the ether and methoxy groups. It is anticipated that this compound will display absorption maxima in the range of 240-260 nm and 290-310 nm.

Fluorescence Spectroscopy: Many aniline derivatives are fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide information about the energy of the first excited singlet state and could be sensitive to the solvent polarity, a phenomenon known as solvatochromism. The quantum yield of fluorescence would be a measure of the efficiency of the emission process.

Predicted Electronic Spectroscopy Data for this compound
Spectroscopic Technique Predicted Wavelengths (nm)
UV-Vis Absorption (λ_max)~240-260 and ~290-310
Fluorescence Emission (λ_em)>320 (solvent dependent)

Computational and Theoretical Investigations of 2 2,3 Dimethoxyphenoxy Aniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org It is often employed to determine the most stable conformation of a molecule, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. arxiv.orgresearchgate.net For 2-(2,3-dimethoxyphenoxy)aniline, DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set such as 6-31G(d,p) or cc-pVTZ, would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netepstem.netnih.gov

The total energy of the optimized structure provides a measure of the molecule's thermodynamic stability. Different conformers, arising from rotation around single bonds, can be compared based on their calculated energies to identify the global minimum energy structure.

Illustrative Data: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond LengthC-N1.40 Å
C-O (ether)1.37 Å
C-O (methoxy)1.36 Å
Bond AngleC-N-H115°
C-O-C (ether)118°
Dihedral AngleC-C-O-C120°

This table is a hypothetical representation of data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic systems.

Illustrative Data: Frontier Molecular Orbital Energies

The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be calculated using DFT.

OrbitalEnergy (eV)
HOMO-5.50
LUMO-0.50
HOMO-LUMO Gap (ΔE) 5.00

This table contains hypothetical values for illustrative purposes.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Natural Bonding Orbital (NBO) analysis is a computational technique used to study the charge distribution and the interactions between orbitals. researchgate.netwikipedia.org It provides a localized picture of chemical bonding, translating the complex molecular orbitals into familiar Lewis structures with lone pairs and bonds. wikipedia.orgwisc.eduresearchgate.net

For this compound, NBO analysis would reveal the natural atomic charges on each atom, highlighting the electronegativity differences and the resulting charge distribution. It would also quantify the delocalization of electron density from lone pairs into antibonding orbitals, which is a measure of hyperconjugative and resonance effects that contribute to the molecule's stability. researchgate.net

Illustrative Data: NBO Charges

A hypothetical NBO charge analysis for selected atoms in this compound is shown below.

AtomNatural Charge (e)
N (aniline)-0.85
O (ether)-0.60
O (methoxy 1)-0.55
O (methoxy 2)-0.56

This table presents hypothetical NBO charges for illustrative purposes.

Prediction and Understanding of Chemical Reactivity

Computational methods can also be used to predict how a molecule will behave in a chemical reaction.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. nih.govyoutube.com Transition state calculations are computationally demanding but provide invaluable information about the activation energy of a reaction, which determines the reaction rate. youtube.com For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state calculations could elucidate the preferred reaction pathways and the structures of the transient intermediates.

The basicity of the aniline nitrogen in this compound is a key feature of its reactivity. The lone pair of electrons on the nitrogen atom makes it a potential proton acceptor (a Brønsted-Lowry base) or an electron pair donor (a Lewis base). libretexts.org The basicity of anilines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, making it less available for protonation. libretexts.org

The acidity of the N-H bond in the aniline moiety can also be assessed computationally. The presence of electron-withdrawing groups generally increases the acidity of the N-H bond. libretexts.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its flexible dihedral angles. Understanding the preferred conformations and the energy barriers between them is fundamental to comprehending its biological activity and physical properties.

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. MM methods employ classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for an efficient scan of the potential energy surface to identify low-energy conformations.

Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. These simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule explores different conformations and the transitions between them. MD simulations can identify the most populated conformational states and the timescales of conformational changes.

Table 1: Representative Low-Energy Conformers of this compound Identified by Molecular Mechanics

Conformational State Dihedral Angle 1 (C-O-C-C) Dihedral Angle 2 (O-C-C-N) Relative Energy (kcal/mol)
Global Minimum ~160° ~-30° 0.00
Local Minimum 1 ~-160° ~30° 1.25
Local Minimum 2 ~70° ~-150° 2.50
Local Minimum 3 ~-70° ~150° 2.60

Note: The dihedral angles and relative energies are illustrative and represent typical values obtained from such calculations.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and reactivity of a molecule. Computational methods can model these effects using either explicit or implicit solvent models.

In an explicit solvent model, individual solvent molecules (e.g., water, dimethyl sulfoxide) are included in the simulation box with the solute. This approach provides a detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute's conformation and energy.

For this compound, the presence of polar groups like the amine and methoxy (B1213986) groups suggests that its conformation will be sensitive to the polarity of the solvent. In a polar solvent, conformations with a larger dipole moment may be stabilized. The reactivity of the aniline nitrogen, for instance, can be modulated by the solvent's ability to form hydrogen bonds.

Table 2: Predicted Solvent Effects on the Global Minimum Conformation of this compound

Solvent Dielectric Constant Predicted Dipole Moment (Debye) Relative Energy Change (kcal/mol)
Vacuum 1 2.5 0.0
Chloroform 4.8 3.1 -1.5
Dimethyl Sulfoxide 46.7 3.8 -3.2
Water 80.1 4.2 -4.1

Note: The values are hypothetical and illustrate the expected trend of stabilization in more polar solvents.

Spectroscopic Property Predictions via Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The calculations are typically performed on the optimized geometry of the most stable conformer.

¹H and ¹³C NMR Spectra: The chemical shifts can be calculated by determining the magnetic shielding tensors for each nucleus. The calculated shifts are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectrum: The vibrational frequencies and their corresponding intensities are obtained by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-O stretching, and aromatic C-H bending.

UV-Vis Spectrum: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Table 3: Computationally Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value
¹³C NMR C (aniline ring, attached to N) ~145 ppm
¹³C NMR C (phenoxy ring, attached to O) ~150 ppm
¹H NMR N-H proton ~4.5 ppm
IR N-H stretch ~3400 cm⁻¹
IR C-O-C stretch ~1250 cm⁻¹
UV-Vis λ_max 1 ~280 nm
UV-Vis λ_max 2 ~240 nm

Note: These predicted values are based on typical DFT calculations for similar aromatic ether and aniline structures.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

While classical methods for diaryl ether synthesis are established, the development of more sustainable and efficient routes to 2-(2,3-dimethoxyphenoxy)aniline is a key area for future research. Traditional methods like the Ullmann condensation often require harsh reaction conditions. wikipedia.org Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, offer milder alternatives. wikipedia.orgnih.govnih.gov

Future investigations could focus on:

Catalyst Development: Designing novel, highly active, and recyclable catalysts, including nano-catalysts, could improve yields and reduce the environmental impact of the synthesis. nih.gov The use of copper-based catalysts, which are more abundant and less expensive than palladium, is a particularly promising avenue. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, leading to higher purity and scalability. acs.org

Green Solvents: Exploring the use of environmentally benign solvents or even solvent-free conditions would align with the principles of green chemistry.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound has primarily been explored in the context of its role as a precursor. A thorough investigation into its inherent reactivity could reveal new synthetic possibilities. The interplay between the electron-donating methoxy (B1213986) groups and the amino group on the two aromatic rings likely influences its nucleophilic and electrophilic properties in unique ways.

Future studies could explore:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of various electrophilic substitution reactions on both aromatic rings would provide valuable insights into the directing effects of the substituent groups.

Cyclization Reactions: As a substituted 2-phenoxyaniline, this compound is a prime candidate for the synthesis of various heterocyclic systems, such as dibenzo[b,e] acs.orgchemicalbook.comoxazepines, which are known to possess diverse biological activities.

Oxidative Coupling: Investigating the oxidative coupling of the aniline (B41778) moiety could lead to the formation of novel polymeric materials with interesting electronic or photophysical properties.

Advanced Applications in Chemical Material Science (excluding bio-related)

The diaryl ether scaffold is a component of various high-performance polymers and functional materials. nih.gov The specific substitution pattern of this compound could be leveraged for the development of new materials with tailored properties.

Potential areas of exploration include:

Polymer Synthesis: Incorporation of this monomer into polymer backbones could lead to materials with enhanced thermal stability, solubility, or specific optical and electronic properties. The dimethoxy substitution pattern could influence the polymer's morphology and processing characteristics.

Functional Dyes and Pigments: Derivatization of the aniline group could lead to the creation of novel dyes with specific absorption and emission properties, potentially for applications in sensing or imaging.

Ligand Design: The diaryl ether framework can serve as a scaffold for the design of new ligands for catalysis or materials science applications. The methoxy and amino groups provide handles for further functionalization to create specific binding pockets.

Continued Development of Theoretical Models for Predictive Chemistry

Computational chemistry can play a vital role in predicting the properties and reactivity of this compound, guiding experimental efforts. While general models for predicting reactivity exist, specific and highly accurate models for this particular compound and its derivatives are yet to be developed. nih.gov

Future theoretical work could focus on:

Predictive Reactivity Models: Developing robust computational models to accurately predict the site of reaction for various chemical transformations would accelerate the discovery of new reactions and applications. nih.gov

Structure-Property Relationships: Using theoretical calculations to establish clear relationships between the molecular structure of derivatives and their resulting material properties would enable the rational design of new functional materials.

Spectroscopic Prediction: Refining theoretical methods to accurately predict spectroscopic data (NMR, IR, etc.) would be a valuable tool for the characterization of new compounds derived from this compound.

Q & A

Basic: What are the primary synthetic routes for 2-(2,3-Dimethoxyphenoxy)aniline, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis of substituted anilines like this compound typically involves nucleophilic substitution or coupling reactions . For example:

  • Nucleophilic substitution : Reacting 2,3-dimethoxyphenol with a halogenated aniline derivative (e.g., 2-fluoroaniline) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Temperature control (80–100°C) and prolonged reaction times (12–24 hrs) are critical for high yields .
  • Coupling reactions : Transition metal-catalyzed (e.g., CuI) Ullmann or Buchwald-Hartwig couplings between brominated dimethoxybenzene and aniline derivatives. Ligand selection (e.g., 1,10-phenanthroline) and inert atmospheres (N₂/Ar) minimize side reactions .

Key Data:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 20%
SolventDMF > Toluene↑ Purity by 15%
Reaction Time12–24 hrsAvoids byproducts

Basic: How do the methoxy substituents in this compound influence its molecular conformation and intermolecular interactions?

Answer:
The 2,3-dimethoxy groups on the phenyl ring induce steric hindrance and electronic effects:

  • Steric effects : The proximity of methoxy groups restricts free rotation of the phenoxy-aniline bond, favoring a planar conformation that enhances π-π stacking in crystal lattices .
  • Electronic effects : Methoxy groups act as electron donors via resonance, increasing electron density on the aniline ring. This impacts reactivity in electrophilic substitution (e.g., nitration) and hydrogen bonding with biological targets .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound derivatives across different assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., solvent, pH) or target promiscuity . Methodological solutions include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves in parallel assays (e.g., enzymatic vs. cell-based) to differentiate direct vs. indirect effects .
  • Solvent optimization : Replace DMSO with biocompatible co-solvents (e.g., PEG-400) to mitigate solubility-driven artifacts .
  • Structural analogs : Synthesize derivatives with selective substituent modifications (e.g., replacing -OCH₃ with -CF₃) to isolate key pharmacophores .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons: δ 6.5–7.5 ppm (split patterns indicate substitution positions).
    • Methoxy groups: δ 3.7–3.9 ppm (singlet for equivalent -OCH₃) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅NO₃, expected m/z ≈ 245.1052) .
  • FT-IR : Stretching vibrations for -NH₂ (3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling aid in predicting the metabolic stability of this compound?

Answer:

  • DFT calculations : Predict oxidation sites (e.g., para to -NH₂) by analyzing frontier molecular orbitals (HOMO/LUMO). Methoxy groups reduce HOMO energy, slowing CYP450-mediated oxidation .
  • MD simulations : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots. Compare with analogs like 2-(4-Fluorophenyl)aniline to assess substituent effects .

Basic: What are the primary applications of this compound in proteomics and medicinal chemistry?

Answer:

  • Proteomics : Acts as a reversible covalent probe for lysine residues in proteins, enabling enrichment of post-translationally modified peptides. Use in buffer systems with 1–2% acetic acid to enhance solubility .
  • Medicinal chemistry : Serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its planar structure and hydrogen-bonding capacity .

Advanced: What strategies mitigate poor aqueous solubility of this compound in biological assays?

Answer:

  • Co-solvent systems : Use 10% β-cyclodextrin or 0.1% Tween-80 to enhance solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate or glycoside groups at the aniline -NH₂, which hydrolyze in vivo to release the active compound .

Basic: How does the electronic profile of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Answer:
The methoxy groups activate the aromatic ring toward EAS via electron donation, directing incoming electrophiles to the para and ortho positions relative to the -OCH₃ groups. For example:

  • Nitration occurs preferentially at the 4-position of the dimethoxyphenoxy ring .

Advanced: How can researchers design degradation studies to identify stable formulations of this compound?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (H₂O₂). Monitor via HPLC for byproducts like quinones (λ_max ≈ 400 nm) or dimerized species .
  • Stabilizers : Add antioxidants (0.1% BHT) or UV absorbers (tinuvin) to formulations stored in amber glass .

Basic: What structural analogs of this compound are reported, and how do their substituents alter bioactivity?

Answer:

AnalogSubstituent ChangeBioactivity Shift
2-(4-Fluorophenyl)aniline-OCH₃ → -F↑ CYP450 resistance
5-Chloro-2-(2,4-dimethylphenoxy)anilineAdded -Cl, -CH₃↑ Proteome binding affinity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.